(2-Amino-4-methyl-1,3-thiazol-5-yl)methanol
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Overview
Description
(2-Amino-4-methyl-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 2-aminothiazole with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methyl-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
(2-Amino-4-methyl-1,3-thiazol-5-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active thiazoles.
Medicine: It is investigated for its potential antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: The compound is utilized in the production of dyes, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2-Amino-4-methyl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in nucleic acid synthesis, protein synthesis, and cell wall formation in microorganisms.
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of (2-Amino-4-methyl-1,3-thiazol-5-yl)methanol with similar biological activities.
4-Methylthiazole: Shares the thiazole ring structure but lacks the amino and hydroxymethyl groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxymethyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Properties
Molecular Formula |
C5H8N2OS |
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Molecular Weight |
144.20 g/mol |
IUPAC Name |
(2-amino-4-methyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3,(H2,6,7) |
InChI Key |
RYQCBMPKXYYVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CO |
Origin of Product |
United States |
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